2-Acetyl-3,5-dibenzoyloxy-phenol
Overview
Description
2-Acetyl-3,5-dibenzoyloxy-phenol is a polyphenolic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of acetyl and benzoyloxy groups attached to a phenolic core, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dibenzoyloxy-phenol typically involves multi-step organic reactions. One common method includes the acetylation of 3,5-dihydroxybenzoic acid followed by benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride as reagents, with catalysts such as pyridine or sulfuric acid to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,5-dibenzoyloxy-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have significant redox properties.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) are typical reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-Acetyl-3,5-dibenzoyloxy-phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-3,5-dibenzoyloxy-phenol involves its interaction with cellular components through redox reactions. The compound can donate or accept electrons, thereby influencing oxidative stress and cellular signaling pathways. Its molecular targets include enzymes involved in redox homeostasis and signaling molecules that regulate cellular responses to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3,5-dihydroxybenzoic acid
- 3,5-Dibenzoyloxybenzoic acid
- 2,4,6-Trihydroxyacetophenone
Uniqueness
2-Acetyl-3,5-dibenzoyloxy-phenol stands out due to its unique combination of acetyl and benzoyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics and stability .
Properties
IUPAC Name |
(4-acetyl-3-benzoyloxy-5-hydroxyphenyl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-14(23)20-18(24)12-17(27-21(25)15-8-4-2-5-9-15)13-19(20)28-22(26)16-10-6-3-7-11-16/h2-13,24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQDOCVSTVYJGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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